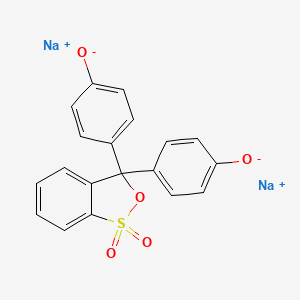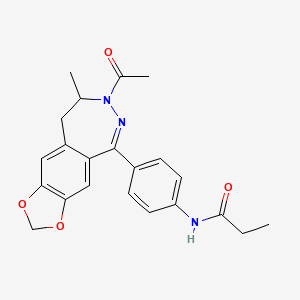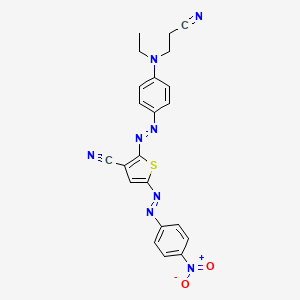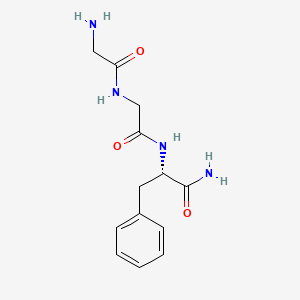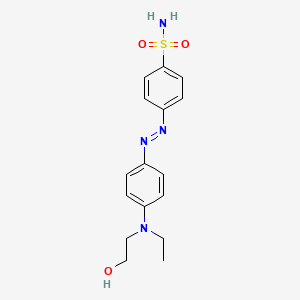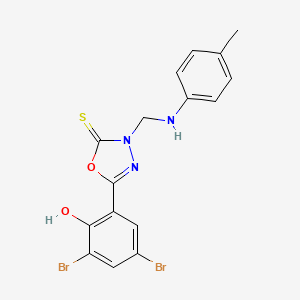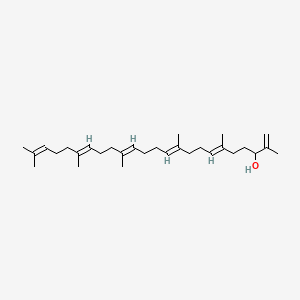
8-((2-Chloro-4-methylphenyl)amino)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyadenosine and 2-chloro-4-methylaniline.
Coupling Reaction: The amino group of 2-chloro-4-methylaniline is coupled with the 8-position of 2’-deoxyadenosine using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nucleoside analogs.
Applications De Recherche Scientifique
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine involves its incorporation into DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: The parent compound, which lacks the 8-substituent.
8-Amino-2’-deoxyadenosine: Similar structure but with an amino group at the 8-position.
8-Bromo-2’-deoxyadenosine: Contains a bromo group at the 8-position.
Uniqueness
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine is unique due to the presence of the 2-chloro-4-methylphenylamino group at the 8-position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, specificity, and efficacy in various applications.
Propriétés
Numéro CAS |
144838-24-4 |
|---|---|
Formule moléculaire |
C17H19ClN6O3 |
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-amino-8-(2-chloro-4-methylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19ClN6O3/c1-8-2-3-10(9(18)4-8)22-17-23-14-15(19)20-7-21-16(14)24(17)13-5-11(26)12(6-25)27-13/h2-4,7,11-13,25-26H,5-6H2,1H3,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1 |
Clé InChI |
WKUIZACBCWMITG-YNEHKIRRSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC2=NC3=C(N=CN=C3N2[C@H]4C[C@@H]([C@H](O4)CO)O)N)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NC3=C(N=CN=C3N2C4CC(C(O4)CO)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




